molecular formula C13H13N3O B1482896 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098138-08-8

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482896
CAS RN: 2098138-08-8
M. Wt: 227.26 g/mol
InChI Key: SEFITWWYTCZGNI-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclopropyl group, a pyridinyl group, and a pyrazole group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclopropanation for the cyclopropyl group , and catalyst-free synthesis methods for pyridinyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of cyclopropane, pyridine, and pyrazole rings. Cyclopropane is a three-membered ring with significant ring strain, while pyridine and pyrazole are aromatic heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Cyclopropane rings can undergo ring-opening reactions, while pyridine and pyrazole rings can participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases for Antimicrobial Activity: A study on the synthesis and characterization of novel chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, demonstrated their antimicrobial activity against a range of bacteria and fungi. These compounds were characterized through various analytical techniques, confirming the formation of Schiff bases and their structural integrity (Hamed et al., 2020).

Chemical Reactions and Mechanistic Insights

  • Reaction Products with Cyclohexylamine: Research detailing the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine revealed different products based on the aryl substituent, providing insights into hydrogen-bonded sheet versus dimer formations. This work underscores the compound's utility in studying reaction mechanisms and structural analysis of reaction products (Orrego Hernandez et al., 2015).

Antimicrobial and Cytotoxicity Studies

  • Antimicrobial and Cytotoxicity Evaluation: Various pyrazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities against multiple pathogens. These studies also include assessments of cytotoxicity, highlighting the potential therapeutic applications of such compounds (Al-Ghamdi, 2019).

Synthesis of Novel Compounds for Biological Applications

  • Design and Synthesis of Potential Anticancer Agents: Derivatives of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2017).

Photophysical Properties

  • Study on Fluorescence of Novel Pyrazolo Derivatives: The effect of specific solute-solvent interaction and electron donor-acceptor substituents on the fluorescence properties of novel pyrazolo derivatives has been explored. This research provides valuable insights into the photophysical properties of these compounds, which could have implications in materials science and sensor development (Patil et al., 2010).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8-10H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFITWWYTCZGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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